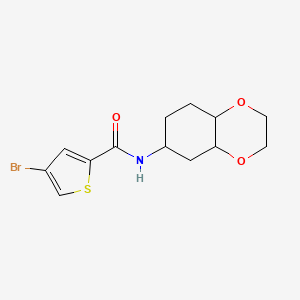

4-bromo-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide

Description

4-Bromo-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a bromine atom at position 4 and a carboxamide group at position 2. The carboxamide nitrogen is linked to an octahydro-1,4-benzodioxin moiety, a bicyclic structure comprising two oxygen atoms in a 1,4-dioxane configuration fused to a fully saturated benzene ring. This combination of functional groups confers unique electronic and steric properties, making the compound a candidate for pharmacological exploration, particularly in therapeutic areas influenced by sulfur- and oxygen-containing heterocycles.

Molecular Formula: C₁₃H₁₇BrNO₃S Key Features:

- Bromine atom: Enhances lipophilicity and influences halogen bonding.

- Octahydro-1,4-benzodioxin: A conformationally restricted dioxane ring system that may enhance target binding specificity.

Properties

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-bromothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3S/c14-8-5-12(19-7-8)13(16)15-9-1-2-10-11(6-9)18-4-3-17-10/h5,7,9-11H,1-4,6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDNWSNWVGDIMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)C3=CC(=CS3)Br)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Benzodioxin Moiety: The starting material, 1,4-benzodioxane, is subjected to bromination to introduce the bromine atom at the desired position.

Formation of the Thiophene Ring: The thiophene ring is synthesized separately through a series of reactions involving sulfur and carbon sources.

Coupling Reaction: The brominated benzodioxane and the thiophene ring are coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide variety of functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C13H16BrNO3S

- Molecular Weight : 320.24 g/mol

- CAS Number : 1902907-74-7

The structure of 4-bromo-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide consists of a thiophene ring substituted with a carboxamide group and a bromine atom, along with a bicyclic dioxin moiety. This unique structure contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit potential anticancer properties. For instance, derivatives of benzodioxin have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study : A study conducted on related compounds demonstrated that modifications in the dioxin structure significantly enhanced their cytotoxic effects on breast cancer cells, suggesting that the incorporation of the thiophene moiety may further potentiate these effects through synergistic mechanisms .

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. It is believed to interact with serotonin receptors, which are crucial in mood regulation and anxiety disorders.

Case Study : Research involving serotonin receptor antagonists has shown that compounds with similar structures can effectively reduce anxiety-like behaviors in animal models. The introduction of the bromine atom in the structure appears to enhance receptor binding affinity .

Data Table: Summary of Biological Activities

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that include cyclization and bromination processes. Variations in the synthetic pathway can lead to different derivatives, each with unique biological activities.

Synthetic Pathway Overview

- Starting Material : Octahydro-1,4-benzodioxin

- Bromination : Introduction of bromine at the 4-position.

- Formation of Thiophene Ring : Cyclization with thiophene derivatives.

- Carboxamide Formation : Reaction with appropriate amines.

Mechanism of Action

The mechanism of action of 4-bromo-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxin moiety may facilitate binding to these targets, while the thiophene ring can participate in electron transfer reactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes critical differences between the target compound and its analogs:

Key Comparative Insights

Substituent Effects on Bioactivity

- Bromine vs. Methoxy Groups : The bromine atom in the target compound increases molecular polarizability and lipophilicity (logP ~2.8 estimated) compared to the methoxy group in 4b (logP ~2.1). This could enhance membrane permeability but may reduce aqueous solubility .

- Dioxane vs. Dioxin Systems : The octahydro-1,4-benzodioxin in the target compound provides a rigid, saturated framework, contrasting with the planar, unsaturated dioxane in 4f. Saturation may reduce metabolic oxidation but improve stereochemical stability .

Biological Activity

4-bromo-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C13H16BrNO3S

- Molecular Weight : 346.240 g/mol

Its structure includes a thiophene ring, which is known for contributing to various biological activities due to its ability to interact with biological macromolecules.

Biological Activity Overview

Recent studies have highlighted the compound's potential as an anticancer agent. Below are key findings regarding its biological activity:

Anticancer Activity

A study conducted on thiophene carboxamide derivatives, including this compound, revealed significant anticancer properties. The compound exhibited:

- IC50 Values : The compound demonstrated varying IC50 values against different cancer cell lines, indicating its potency in inhibiting cancer cell proliferation.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Hep3B | 5.46 | Microtubule disruption |

| MCF-7 | 12.58 | Cell cycle arrest |

| HeLa | 23 | Induction of apoptosis |

The interaction with tubulin suggests that the compound may act similarly to known anticancer agents like Combretastatin A-4 (CA-4), which disrupts microtubule formation essential for mitosis .

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Microtubule Disruption : Similar to CA-4, it binds to the colchicine site on tubulin, leading to microtubule destabilization.

- Cell Cycle Arrest : Evidence suggests that treatment with this compound leads to G2/M phase arrest in cancer cells, thereby inhibiting their proliferation .

Case Studies and Research Findings

Several studies have investigated the biological activity of thiophene derivatives, including this specific compound:

- Study on Hep3B Cells : The compound was tested against Hep3B liver cancer cells, showing an IC50 value of 5.46 µM. The study concluded that it effectively induces apoptosis and disrupts cell cycle progression .

- Comparative Analysis : In a comparative study of various thiophene derivatives, compounds structurally similar to this compound showed enhanced activity against multiple cancer cell lines (MCF-7, HeLa) with IC50 values ranging from 1.81 to 9.73 µM .

- Mechanistic Insights : Computational studies indicated that the binding affinity of this compound for tubulin is comparable to that of established drugs like CA-4, suggesting a similar mode of action in disrupting microtubules and inhibiting cancer cell growth .

Q & A

Q. What are the optimal synthetic routes for 4-bromo-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide?

Methodological Answer:

- Key Steps :

- Bromination : Introduce bromine at the 4-position of thiophene-2-carboxamide using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) .

- Coupling : React 4-bromothiophene-2-carboxylic acid with octahydro-1,4-benzodioxin-6-amine via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF or DCM .

- Optimization :

- Use inert atmosphere (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can structural characterization be performed for this compound?

Methodological Answer:

- Techniques :

- Data Interpretation : Cross-reference with PubChem or crystallographic databases (e.g., CCDC) for validation .

Advanced Research Questions

Q. How can computational models predict the bioactivity of this compound?

Methodological Answer:

- Approach :

- Scaffold Hopping : Use graph neural networks (e.g., EGNN) to predict PD-1/PD-L1 inhibition based on benzodioxin-thiophene scaffolds .

- Docking Studies : Perform molecular docking (AutoDock Vina) to assess binding to targets like 5-lipoxygenase or COX-2 .

- Validation : Compare predictions with in vitro assays (e.g., enzyme inhibition, SPR for binding kinetics) .

Q. What strategies resolve contradictory data in biological activity studies?

Methodological Answer:

- Case Study : If anti-cancer activity varies across cell lines:

- Dose-Response Curves : Re-test at varying concentrations (1 nM–100 µM) .

- Mechanistic Profiling : Use RNA-seq or proteomics to identify pathway-specific effects.

- Control Experiments : Validate assay conditions (e.g., pH, serum concentration) and include positive controls (e.g., doxorubicin) .

Q. How can reaction mechanisms be elucidated for its participation in nucleophilic substitutions?

Methodological Answer:

- Experimental Design :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.

- Intermediate Trapping : Use low-temperature NMR (-80°C) to detect transient intermediates .

- DFT Calculations : Model transition states (Gaussian 09) to predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.